

# In-Depth Technical Guide: Solubility and Stability of 4-Methyloxazole-2-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Methyloxazole-2-carboxylic acid

Cat. No.: B568856

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of **4-Methyloxazole-2-carboxylic acid** (CAS: 1196151-81-1) is limited.[1][2][3] This guide provides a comprehensive overview based on the compound's structure, general chemical principles of carboxylic acids and oxazole derivatives, and established experimental protocols for determining these properties. All quantitative data presented is predictive or based on structurally similar compounds and should be confirmed by empirical testing.

## Core Compound Properties

**4-Methyloxazole-2-carboxylic acid** is a heterocyclic organic compound with the molecular formula  $C_5H_5NO_3$  and a molecular weight of 127.10 g/mol .[1] Its structure, featuring both a carboxylic acid group and an oxazole ring, dictates its physicochemical properties.

| Property          | Value                                  | Source          |
|-------------------|----------------------------------------|-----------------|
| Molecular Formula | $C_5H_5NO_3$                           | PubChem[1]      |
| Molecular Weight  | 127.10 g/mol                           | PubChem[1]      |
| IUPAC Name        | 4-methyl-1,3-oxazole-2-carboxylic acid | PubChem[1]      |
| CAS Number        | 1196151-81-1                           | ChemicalBook[3] |

## Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of the carboxylic acid group suggests that the solubility of **4-Methyloxazole-2-carboxylic acid** will be pH-dependent.

### Qualitative Solubility:

Based on general principles for small polar organic compounds containing a carboxylic acid, the following solubility characteristics can be anticipated:[4]

- Aqueous Solubility: Likely to be sparingly soluble in neutral water. The polarity of the oxazole ring and the carboxylic acid group will contribute to some water solubility, but the methyl group and the overall organic scaffold may limit it.[5]
- pH-Dependent Aqueous Solubility: The carboxylic acid group is acidic and will be deprotonated at higher pH values, forming a more soluble carboxylate salt. Therefore, solubility is expected to increase significantly in basic aqueous solutions (e.g., sodium bicarbonate or sodium hydroxide solutions).[4][5]
- Organic Solvent Solubility: Expected to be soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[5]

### Predicted Solubility Data:

While experimental data is not readily available, predictive models can provide an estimation of solubility. The following table presents predicted solubility values.

| Solvent      | Predicted Solubility      | Notes                                                                               |
|--------------|---------------------------|-------------------------------------------------------------------------------------|
| Water (pH 7) | Low (estimated < 1 mg/mL) | Based on general principles for small molecule carboxylic acids.                    |
| 0.1 M HCl    | Low                       | The carboxylic acid will be protonated, reducing solubility.                        |
| 0.1 M NaOH   | High                      | Formation of the highly soluble sodium carboxylate salt is expected. <sup>[5]</sup> |
| Ethanol      | Soluble                   | A polar protic solvent that can hydrogen bond with the carboxylic acid.             |
| DMSO         | Highly Soluble            | A polar aprotic solvent capable of dissolving a wide range of compounds.            |

## Stability Profile

The stability of a pharmaceutical compound is crucial for its shelf-life, formulation, and in-vivo efficacy. Potential degradation pathways for **4-Methyloxazole-2-carboxylic acid** include hydrolysis, oxidation, and photolysis.

### General Stability Considerations:

- pH Stability: The oxazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally considered a stable aromatic system. The stability of the compound should be assessed across a range of pH values.
- Thermal Stability: As a solid, the compound is likely to be thermally stable at ambient temperatures. However, stability at elevated temperatures should be evaluated.
- Photostability: Compounds with aromatic rings can be susceptible to photodegradation. Photostability testing is recommended to determine if the compound requires protection from light.

Predicted Stability Profile:

| Condition                    | Predicted Stability | Potential Degradation Products                                  |
|------------------------------|---------------------|-----------------------------------------------------------------|
| Acidic (pH < 3)              | Moderate to Low     | Potential for hydrolysis of the oxazole ring.                   |
| Neutral (pH 6-8)             | High                | Expected to be most stable in this range.                       |
| Basic (pH > 9)               | Moderate            | Potential for ring opening or other base-catalyzed degradation. |
| Elevated Temperature (>50°C) | Moderate            | Potential for decarboxylation or other thermal degradation.     |
| Exposure to UV/Visible Light | Moderate            | Potential for photolytic degradation.                           |

## Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of solubility and stability.

### Solubility Determination Protocol (Equilibrium Solubility Method)

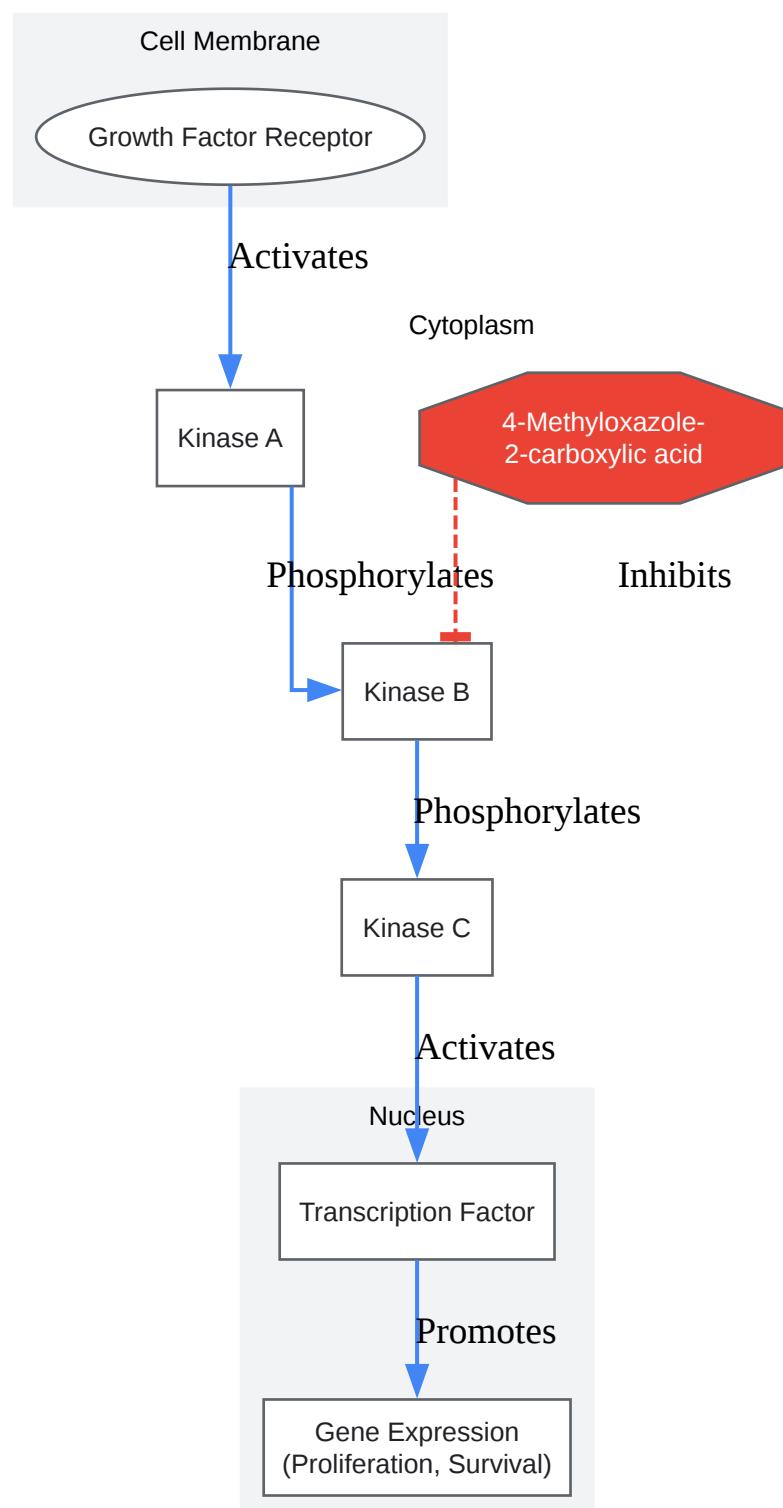
This protocol determines the equilibrium solubility of a compound in a given solvent.

- Preparation of Saturated Solution:
  - Add an excess amount of **4-Methyloxazole-2-carboxylic acid** to a known volume of the test solvent (e.g., water, buffer of specific pH, or organic solvent) in a sealed vial.
  - Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

- Sample Collection and Preparation:
  - After the equilibration period, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.
  - Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.
- Quantification:
  - Dilute the filtered supernatant with a suitable solvent.
  - Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Analysis:
  - Calculate the solubility in mg/mL or mol/L from the measured concentration and the dilution factor.

## Stability Indicating Assay Protocol (Forced Degradation Study)

Forced degradation studies are used to identify potential degradation products and establish the intrinsic stability of the molecule.


- Stress Conditions:
  - Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
  - Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.
  - Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
  - Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

- Photodegradation: Expose a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber).
- Sample Analysis:
  - At specified time points, withdraw samples from each stress condition.
  - Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A mass spectrometer can be coupled to the HPLC (LC-MS) to identify the degradation products.
- Data Analysis:
  - Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed over time.
  - Determine the degradation pathways and the overall stability of the compound under each condition.

## Potential Signaling Pathway Involvement

Oxazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry and have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents.<sup>[6][7]</sup> Many oxazole-containing compounds exert their effects by inhibiting key enzymes in cellular signaling pathways, such as protein kinases.<sup>[8]</sup>

Given the structural alerts present in **4-Methyloxazole-2-carboxylic acid**, a hypothetical involvement in a kinase signaling pathway, which is a common target for anticancer drugs, can be postulated.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Methyloxazole-2-carboxylic acid | C5H5NO3 | CID 46737736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 4-Methyloxazole-2-carboxylic acid | 1196151-81-1 [chemicalbook.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benthamscience.com [benthamscience.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Solubility and Stability of 4-Methyloxazole-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b568856#solubility-and-stability-of-4-methyloxazole-2-carboxylic-acid>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)